chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole
Description
Chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole (CAS: 1164512-30-4, molecular formula: C₂₆H₂₂N₂O₃, molecular weight: 410.47) is a complex spirocyclic compound featuring fused chroman, pyrrolidine, and oxindole moieties. Its structure includes two spirojunctions: one at the 3'-position of the chroman-4'-one ring and another at the 2-position of the pyrrolidine ring, with a phenyl substituent at the 4-position of the pyrrolidine (Figure 1).
Properties
InChI |
InChI=1S/C26H22N2O3/c1-28-15-20(17-9-3-2-4-10-17)25(16-31-22-14-8-5-11-18(22)23(25)29)26(28)19-12-6-7-13-21(19)27-24(26)30/h2-14,20H,15-16H2,1H3,(H,27,30) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFUTURFHYTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the formation of the spiro-pyrrolidine ring, which can be synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Finally, the oxindole moiety is introduced through a condensation reaction with isatin derivatives under controlled conditions.
Industrial Production Methods
Industrial production of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Scale-up processes may also include continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
Scientific Research Applications
Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Due to its unique structure, it exhibits potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of its targets. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Table 2: Reaction Yields and Conditions
Key Observations :
- Methanol reflux with sarcosine/isatin provides higher yields (86–91%) compared to DMAP/ethanol systems (75–91%) .
- Substituent electronic effects (e.g., electron-withdrawing groups like nitro) may slow reaction kinetics but improve crystallinity .
Spectroscopic and Crystallographic Characterization
All compounds are characterized via IR, NMR (¹H and ¹³C), and mass spectrometry. For example:
- IR : Oxindole carbonyl stretches appear at ~1705 cm⁻¹, while NH stretches range from 3179–3410 cm⁻¹ .
- NMR : Spiro carbons resonate at δC 48–76 ppm, and aryl protons appear as multiplet signals at δH 6.6–8.5 ppm .
- Crystallography : Software like SHELXL and ORTEP-III are used for structural refinement .
Biological Activity
Chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological effects, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C26H21ClN2O3
CAS Number: 1164457-72-0
Molar Mass: 444.91 g/mol
The compound features a unique spiro structure that combines chromanone and oxindole moieties, which are known for their diverse biological activities. The presence of the pyrrolidine ring further enhances its potential pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chroman derivatives, including chroman-4'-one-3'-spiro compounds. A significant investigation focused on various flavanone/chromanone derivatives demonstrated promising antiproliferative activity against colon cancer cell lines. The study reported IC50 values ranging from 10 to 30 μM , indicating effective cytotoxicity against cancer cells through mechanisms such as oxidative stress induction and apoptosis .
Table 1: Anticancer Activity of Chroman Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 10 | Induction of ROS, apoptosis |
| Compound 2 | 20 | Autophagy induction |
| Compound 3 | 30 | DNA damage via oxidative stress |
The pro-apoptotic potential of these compounds was linked to their ability to alter mitochondrial membrane potential, suggesting that they activate programmed cell death pathways . The generation of reactive oxygen species (ROS) was identified as a critical factor in their cytotoxic effects.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| PCH-1 | 31.125 | Proteus mirabilis |
| PCH-2 | 38.12 | Staphylococcus aureus |
The biological activity of chroman derivatives is attributed to several mechanisms:
- Oxidative Stress Induction: Increased ROS levels lead to cellular damage and apoptosis.
- Mitochondrial Dysfunction: Alterations in mitochondrial membrane potential trigger cell death pathways.
- DNA Damage: Compounds induce genotoxic effects that compromise cellular integrity.
Case Studies
A notable case study involved the evaluation of chroman derivatives in various cancer models. Researchers found that specific substitutions on the phenolic rings significantly influenced the antiproliferative efficacy. For instance, derivatives lacking certain substituents exhibited enhanced cytotoxicity compared to those with bulky groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
